molecular formula C18H18N4O2 B7478514 2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine

2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine

Cat. No.: B7478514
M. Wt: 322.4 g/mol
InChI Key: YAHQJINUBQVUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolidine ring, a pyrazolo[1,5-A]pyrimidine moiety, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[1,5-A]pyrimidine core can be synthesized through the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization with an amine . The pyrrolidine ring can be introduced through a subsequent reaction with a pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine is unique due to its combination of the pyrazolo[1,5-A]pyrimidine core and pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

[2-(4-methoxyphenyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-14-7-5-13(6-8-14)16-4-2-10-21(16)18(23)15-12-20-22-11-3-9-19-17(15)22/h3,5-9,11-12,16H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHQJINUBQVUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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